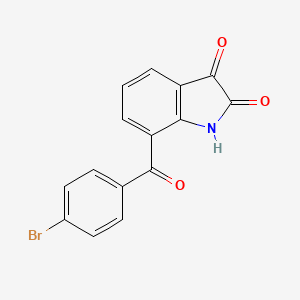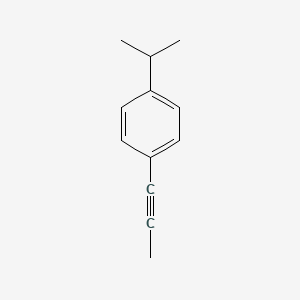
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol compound that contains linoleic acid and linolenic acid esterified to a chloropropanediol backbone. This compound is primarily used in biochemical and proteomics research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of linoleic acid and linolenic acid with chloropropanediol. The reaction is often carried out under controlled conditions to ensure the correct positioning of the fatty acids on the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which replace the chlorine atom under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: These reactions lead to the formation of various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific proteins, modulating their activity and influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1-Linoleoyl-2-linolenoyl-3-glycerol: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
1-Linoleoyl-2-linolenoyl-3-phosphatidylcholine: Contains a phosphatidylcholine group instead of chloropropanediol, used in different biological contexts.
Uniqueness: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. This property is leveraged in various research applications to study reaction mechanisms and develop new compounds .
Eigenschaften
CAS-Nummer |
1612870-93-5 |
|---|---|
Molekularformel |
C39H65ClO4 |
Molekulargewicht |
633.395 |
IUPAC-Name |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)



![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)






